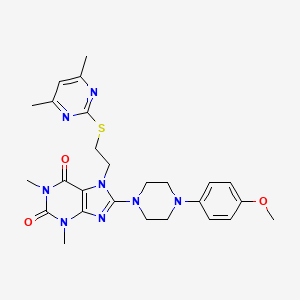

7-(2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality 7-(2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N8O3S/c1-17-16-18(2)28-24(27-17)38-15-14-34-21-22(30(3)26(36)31(4)23(21)35)29-25(34)33-12-10-32(11-13-33)19-6-8-20(37-5)9-7-19/h6-9,16H,10-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBUITYHGTUERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)N(C3=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interaction with various biological targets and its implications in therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H21N5O2S |

| Molecular Weight | 325.42 g/mol |

| Purity | Typically ≥ 95% |

The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes. Notably, it has been investigated for its effects on dopamine receptors and sirtuins, which are implicated in various physiological processes.

Interaction with Dopamine Receptors

Research indicates that the compound exhibits significant affinity for dopamine D3 receptors. For instance, studies have shown that derivatives containing piperazine moieties can enhance binding affinity to D3 receptors compared to D2 receptors. This selectivity is crucial for developing drugs targeting neuropsychiatric disorders where D3 receptor modulation is beneficial .

Sirtuin Inhibition

The compound has also been evaluated for its inhibitory effects on sirtuins, particularly SIRT2. SIRT2 plays a role in regulating cellular processes such as cell cycle progression and apoptosis. In vitro assays demonstrated that certain derivatives of the compound can inhibit SIRT2 activity effectively, suggesting potential applications in cancer therapy .

Biological Activity Data

Various studies have quantified the biological activity of the compound through different assay methods. Below is a summary of significant findings:

Case Studies

Several case studies have highlighted the therapeutic potential of the compound:

- Neurodegenerative Disorders : In a study focusing on neurodegenerative diseases, the compound's ability to inhibit SIRT2 was linked to reduced neuroinflammation and improved neuronal survival in cellular models .

- Psychiatric Disorders : Another study explored the effects of the compound on animal models of depression and anxiety. The results indicated that modulation of D3 receptors led to enhanced mood and reduced anxiety-like behaviors .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps that typically include the formation of thioether linkages and purine derivatives. The structural formula indicates a combination of pyrimidine and purine moieties, which are known to exhibit significant biological activity. The compound's molecular formula is , with a molecular weight of 536.66 g/mol.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Thioether Formation | 4,6-Dimethylpyrimidine, Ethyl Bromide | 76 |

| 2 | Purine Modification | Dimethylurea, Various Amines | Varies |

Biological Activities

Research indicates that compounds similar to this one exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. The presence of the piperazine ring is particularly noteworthy as it has been linked to neuropharmacological effects.

Case Study: Anti-inflammatory Activity

A study conducted on derivatives of purine diones demonstrated significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways . The compound's ability to modulate these pathways suggests potential use in treating inflammatory diseases.

Potential Therapeutic Applications

Given its structural features, the compound may be explored for various therapeutic applications:

- Anti-cancer Agents : Due to its purine structure which can mimic nucleobases, it may interfere with DNA synthesis in cancer cells.

- Neurological Disorders : The piperazine component may enhance central nervous system activity, making it a candidate for treating conditions such as anxiety or depression.

Table 2: Potential Applications

| Application Area | Mechanism of Action |

|---|---|

| Anti-cancer | Inhibition of DNA synthesis |

| Anti-inflammatory | COX/LOX inhibition |

| Neuropharmacology | Modulation of neurotransmitter systems |

Conclusion and Future Directions

The compound 7-(2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione presents a promising avenue for research in medicinal chemistry. Future studies should focus on detailed pharmacokinetic profiling and clinical trials to establish efficacy and safety profiles for human use.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and what critical parameters require optimization?

Answer:

The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core followed by sequential substitutions. Key steps include:

- Thioether linkage formation : Reacting a purine precursor with 4,6-dimethylpyrimidin-2-thiol under controlled pH (7–9) to ensure nucleophilic attack without side reactions .

- Piperazine coupling : Using Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the 4-(4-methoxyphenyl)piperazine group, requiring anhydrous conditions and palladium catalysts (e.g., Pd(OAc)₂) .

- Alkylation : Introducing the thioethyl group via Mitsunobu or SN2 reactions, with temperature control (40–60°C) to avoid racemization .

Critical parameters : Reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of intermediates to minimize byproducts .

Basic: How should researchers characterize the crystal structure of this compound, and which software tools are essential?

Answer:

For crystallographic analysis:

- X-ray diffraction : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Data collection at 100 K improves resolution .

- Refinement : Employ SHELXL for structure refinement, leveraging its robust algorithms for handling disordered moieties (e.g., the piperazine ring) .

- Visualization : ORTEP-3 is recommended for generating thermal ellipsoid plots to validate bond lengths and angles .

Key metrics : R-factor < 0.05 and data-to-parameter ratio > 15 ensure reliability .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

Prioritize assays aligned with structural analogs:

- Enzyme inhibition : Test against kinases (e.g., CDK2) or viral polymerases using fluorescence polarization assays. IC₅₀ values < 10 μM indicate promise .

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to identify therapeutic indices (TI = IC₅₀(healthy)/IC₅₀(disease)) .

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) to assess bioavailability .

Advanced: How can reaction conditions be optimized using statistical design of experiments (DoE)?

Answer:

Apply Box-Behnken or central composite designs to minimize trials while maximizing

- Variables : Temperature (40–80°C), catalyst loading (1–5 mol%), and solvent polarity (logP range: −1 to 4) .

- Response surface methodology (RSM) : Model interactions between variables to predict optimal yields. For example, high catalyst loading may reduce reaction time but increase impurities .

- Validation : Confirm predictions with 3–5 validation runs; deviations > 10% require re-evaluation .

Advanced: How to resolve discrepancies between in vitro activity and cytotoxicity profiles?

Answer:

- Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects (e.g., unintended kinase inhibition) .

- Structural tweaks : Modify the piperazine moiety (e.g., replace 4-methoxyphenyl with polar groups) to enhance selectivity .

- Metabolic profiling : Incubate with liver microsomes to detect toxic metabolites (e.g., reactive quinones) via LC-MS/MS .

Advanced: What computational strategies predict enzyme-binding interactions for this compound?

Answer:

- Docking : Use AutoDock Vina with flexible residues in the active site (e.g., ATP-binding pockets). Validate with MD simulations (≥100 ns) to assess binding stability .

- Quantum mechanics/molecular mechanics (QM/MM) : Calculate transition states for covalent inhibition (e.g., thioether-mediated interactions) .

- Machine learning : Train models on kinase inhibitor datasets to prioritize target enzymes .

Advanced: How to analyze regioselectivity in substitution reactions during synthesis?

Answer:

- NMR titration : Monitor reaction intermediates in real-time (e.g., ¹H NMR in DMSO-d₆) to track substitution patterns .

- Isotopic labeling : Use ¹³C-labeled reactants to trace regiochemical outcomes via HSQC spectroscopy .

- Computational modeling : Compare activation energies of possible pathways using Gaussian09 (DFT/B3LYP) .

Advanced: What strategies improve pharmacokinetic properties of analogs?

Answer:

- LogP optimization : Introduce hydrophilic groups (e.g., sulfonamides) to the purine core to enhance solubility .

- Metabolic stability : Replace labile methyl groups with trifluoromethyl to resist CYP450 oxidation .

- Prodrug design : Conjugate with esterase-sensitive moieties (e.g., pivaloyloxymethyl) for targeted release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.